

# A Technical Guide to C18-Ceramide-d7: Properties, Suppliers, and Applications

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## Compound of Interest

Compound Name: C18-Ceramide-d7

Cat. No.: B2731449

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **C18-Ceramide-d7**, a deuterated derivative of C18 ceramide (N-stearoyl-D-erythro-sphingosine). This stable isotope-labeled internal standard is a critical tool for the accurate quantification of C18 ceramide in various biological samples through mass spectrometry-based lipidomics. This document outlines its chemical properties, lists prominent suppliers, details its role in ceramide signaling pathways, and provides exemplary experimental protocols for its use.

## Chemical and Physical Properties

**C18-Ceramide-d7** is a synthetic ceramide where seven hydrogen atoms on the N-stearoyl acyl chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry, as it is chemically identical to the endogenous C18 ceramide but has a distinct mass, allowing for precise quantification.

Property	Value	Reference
CAS Number	1840942-14-4	[1][2]
Synonyms	N-stearoyl-D-erythro-sphingosine (d7), Cer-d7 (d18:1-d7/18:0)	[1][2]
Molecular Formula	C <sub>36</sub> H <sub>64</sub> D <sub>7</sub> NO <sub>3</sub>	[1]
Molecular Weight	573.00 g/mol	[1]
Purity	>99%	
Storage Temperature	-20°C	
Stability	1 year	

## Commercial Suppliers

Several reputable suppliers offer **C18-Ceramide-d7** for research purposes. The following table summarizes key suppliers and their respective product information.

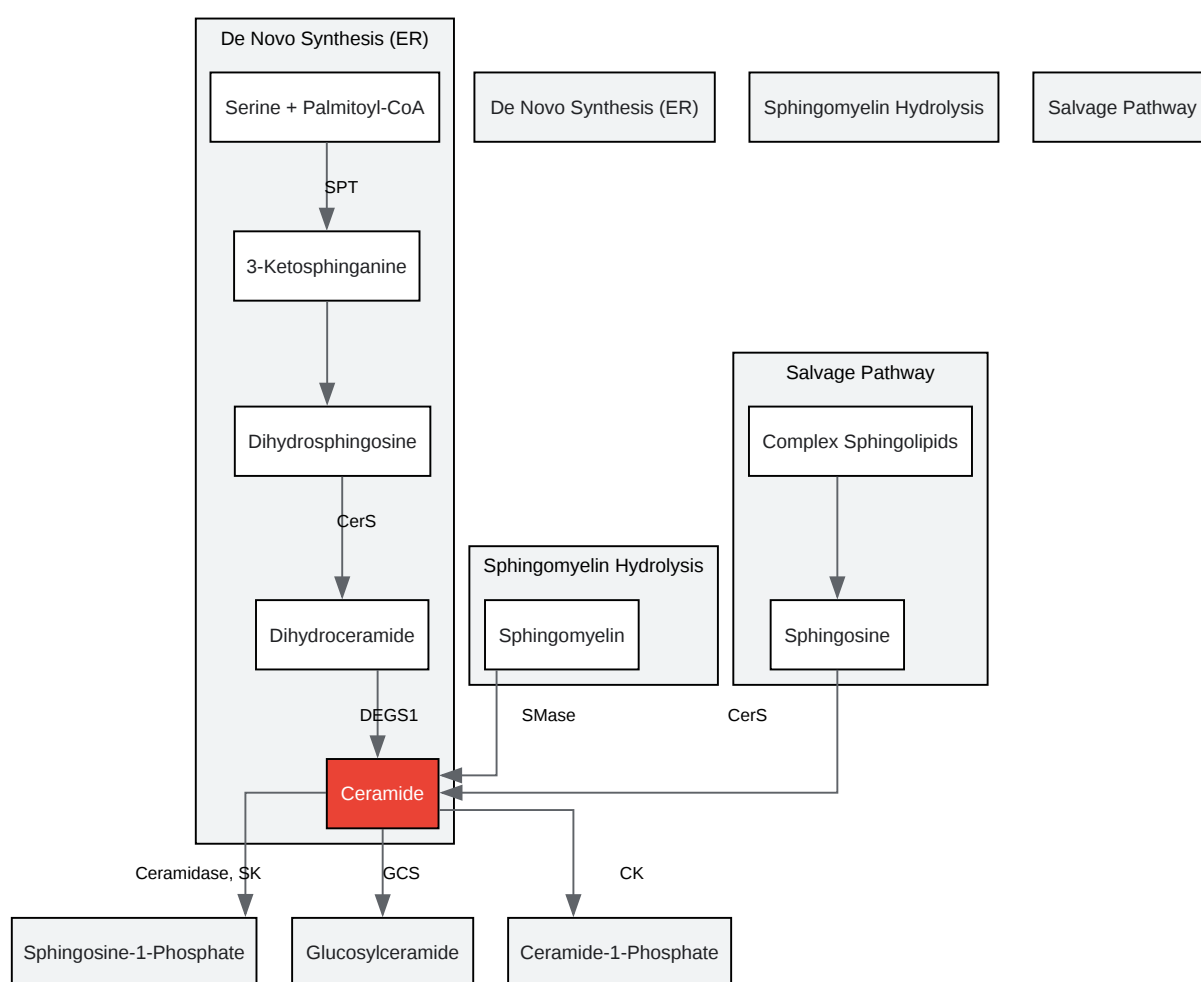
Supplier	Product Name	Catalog Number
Avanti Polar Lipids	C18 Ceramide-d7 (d18:1-d7/18:0)	860677
Cayman Chemical	C18 Ceramide-d7 (d18:1-d7/18:0)	24456
Sigma-Aldrich (Merck)	C18 Ceramide-d7 (d18:1-d7/18:0) powder	860677P
CD Biosynthesis	C18 Ceramide-d7 (d18:1-d7/18:0)	

## Ceramide Signaling Pathways

Ceramides are central bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence.[3][4] C18 ceramide, in particular, has been

implicated in the regulation of cell growth. The generation of ceramide can occur through three primary pathways: de novo synthesis, the breakdown of sphingomyelin by sphingomyelinases, and the salvage pathway.[3][5]

The diagram below illustrates the main pathways of ceramide metabolism.

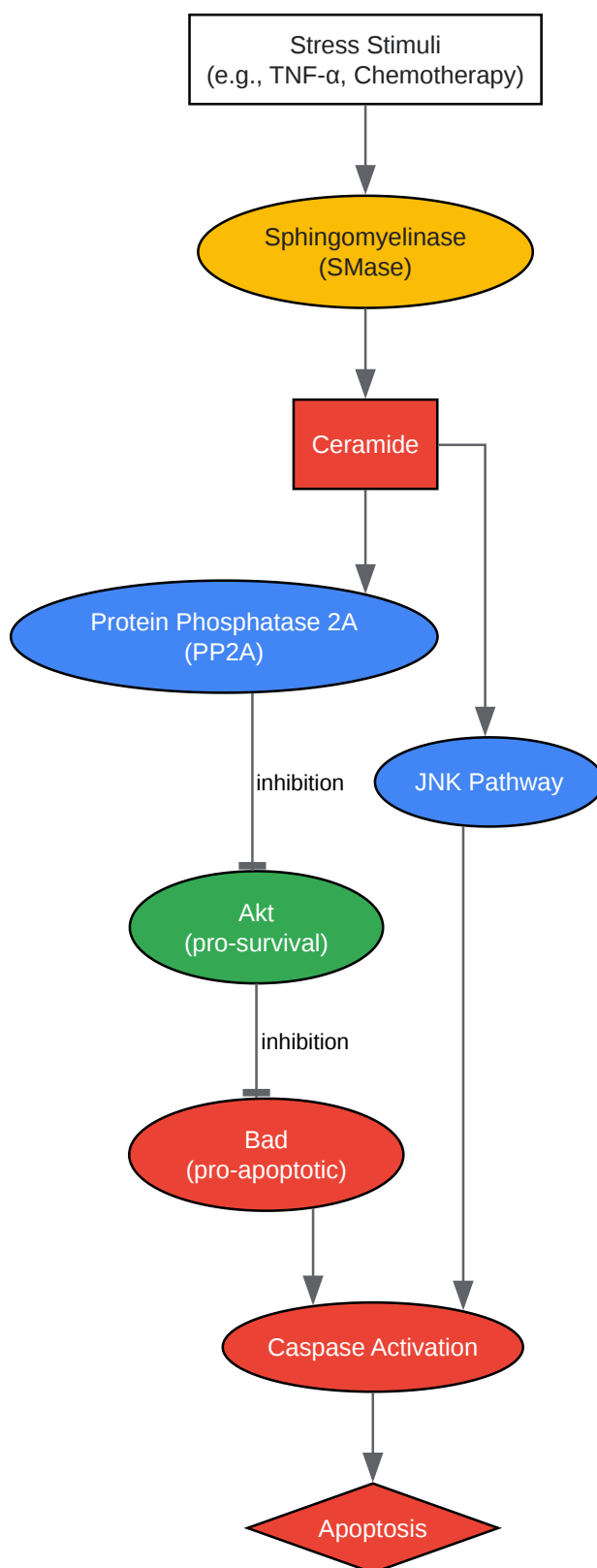


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Caption: Overview of Ceramide Metabolism Pathways.

Once generated, ceramide can exert its downstream effects by activating various protein kinases and phosphatases, such as protein phosphatase 1 (PP1) and 2A (PP2A), and stress-activated protein kinases like JNK.<sup>[3][6]</sup>

The following diagram depicts a simplified ceramide-mediated apoptosis signaling pathway.



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Caption: Simplified Ceramide-Mediated Apoptosis Signaling Pathway.

## Experimental Protocols

**C18-Ceramide-d7** is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics to quantify endogenous C18 ceramide levels in biological samples such as plasma, cells, and tissues.[1][7]

## General Lipidomics Workflow

A typical lipidomics workflow involves several key steps from sample preparation to data analysis.[8][9]



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Caption: General Workflow for Lipidomics Analysis using **C18-Ceramide-d7**.

## Detailed Experimental Protocol: Lipid Extraction from Plasma

The following is a representative protocol for the extraction of lipids from plasma samples for subsequent LC-MS analysis. This method is based on the widely used Folch extraction procedure.[8][10]

Materials:

- Plasma sample
- **C18-Ceramide-d7** internal standard solution (in a suitable organic solvent)
- Chloroform
- Methanol
- 0.9% NaCl solution

- Centrifuge
- Nitrogen evaporator
- LC-MS grade solvents for reconstitution

Procedure:

- **Sample Preparation:** Thaw frozen plasma samples on ice.
- **Internal Standard Spiking:** To 100 µL of plasma in a glass tube, add a known amount of **C18-Ceramide-d7** internal standard solution.
- **Solvent Addition:** Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
- **Vortexing:** Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- **Phase Separation:** Add 400 µL of 0.9% NaCl solution to the mixture. Vortex for another 30 seconds.
- **Centrifugation:** Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
- **Lipid Collection:** Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
- **Drying:** Evaporate the solvent to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried lipid extract in a suitable volume of LC-MS grade solvent (e.g., methanol:isopropanol 1:1, v/v) for analysis.

This technical guide provides a foundational understanding of **C18-Ceramide-d7** for researchers and professionals in the field. For specific applications and troubleshooting, it is recommended to consult the detailed product information from the suppliers and relevant scientific literature.

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